molecular formula C20H15N3O3 B11698976 5-[(1-benzyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[(1-benzyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11698976
M. Wt: 345.4 g/mol
InChI Key: FPGWJDJJATWIGG-UHFFFAOYSA-N
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Description

5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a diazinane-2,4,6-trione moiety, which is a six-membered ring containing three carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione typically involves the condensation of an indole derivative with a diazinane-2,4,6-trione precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. The resulting indole derivative can then be reacted with a suitable diazinane-2,4,6-trione precursor under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, the compound can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-Benzyl-1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione is unique due to its combination of the indole and diazinane-2,4,6-trione moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical reactions and potential therapeutic applications, making it a valuable compound for scientific research .

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

5-[(1-benzylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H15N3O3/c24-18-16(19(25)22-20(26)21-18)10-14-12-23(11-13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-10,12H,11H2,(H2,21,22,24,25,26)

InChI Key

FPGWJDJJATWIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O

Origin of Product

United States

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